molecular formula C13H15NO3S B2826694 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide CAS No. 2034570-76-6

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide

Cat. No.: B2826694
CAS No.: 2034570-76-6
M. Wt: 265.33
InChI Key: DXIXJGGBTWPRGG-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a thiophene ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through a series of reactions such as cyclization and functional group modifications.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the hydroxyethyl moiety.

    Formation of the Furan Ring: The furan ring can be synthesized separately and then coupled with the thiophene derivative through a cross-coupling reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the furan ring reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The thiophene and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound’s electronic properties could be explored for use in organic electronics or as a component in conductive polymers.

    Biological Studies: Its interactions with biological molecules could be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)furan-3-carboxamide is unique due to the combination of the thiophene and furan rings, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-9,15H,4,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIXJGGBTWPRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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